![molecular formula C26H47NO B14317096 3-[Ethyl(octadecyl)amino]phenol CAS No. 105191-74-0](/img/structure/B14317096.png)
3-[Ethyl(octadecyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethyl(octadecyl)amino]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, specifically, has an ethyl(octadecyl)amino group attached to the phenol ring, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(octadecyl)amino]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an amine. For instance, starting with 3-bromo phenol, the reaction with ethyl(octadecyl)amine under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of phenols, including substituted phenols like this compound, often involves the hydroxylation of arylboronic acids. This method is scalable and can be performed under mild, green conditions using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Ethyl(octadecyl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Wissenschaftliche Forschungsanwendungen
3-[Ethyl(octadecyl)amino]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[Ethyl(octadecyl)amino]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The ethyl(octadecyl)amino group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The simplest phenol, with a hydroxyl group attached to a benzene ring.
3-Aminophenol: Similar structure but with an amino group instead of the ethyl(octadecyl)amino group.
4-Ethylphenol: Similar structure but with an ethyl group attached to the benzene ring.
Uniqueness
3-[Ethyl(octadecyl)amino]phenol is unique due to the presence of the long alkyl chain (octadecyl) and the ethyl group attached to the amino group. This structure imparts distinct physical and chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
105191-74-0 |
|---|---|
Molekularformel |
C26H47NO |
Molekulargewicht |
389.7 g/mol |
IUPAC-Name |
3-[ethyl(octadecyl)amino]phenol |
InChI |
InChI=1S/C26H47NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(4-2)25-21-20-22-26(28)24-25/h20-22,24,28H,3-19,23H2,1-2H3 |
InChI-Schlüssel |
MXGVVALOHKCYGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CC)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


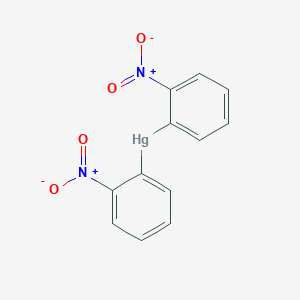
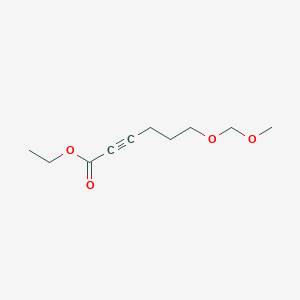
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)


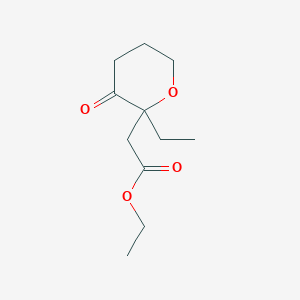
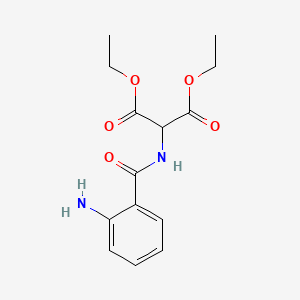
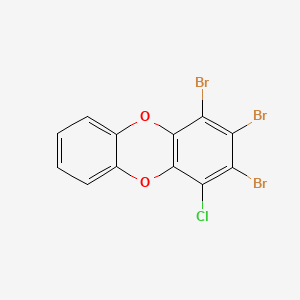


![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
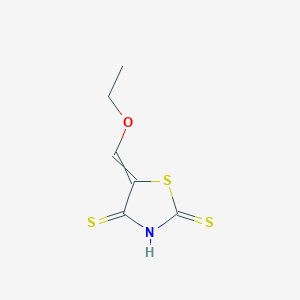
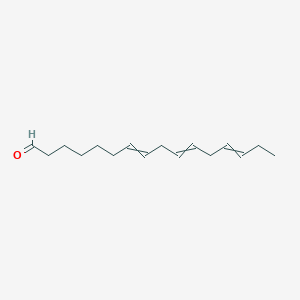
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
